

Application Notes and Protocols: Formulation and Use of Magnesium Chromate in Coatings

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Compound of Interest

Compound Name: MAGNESIUM CHROMATE

Cat. No.: B1144336

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Audience: Researchers, scientists, and drug development professionals.

Critical Safety and Regulatory Warning

WARNING: Magnesium chromate and all hexavalent chromium (Cr(VI)) compounds are confirmed human carcinogens, potent sensitizers, and environmental hazards.[1][2][3] Their use is heavily restricted or banned by international regulations such as the EU's REACH directive.[4][5][6] Direct contact or inhalation can cause severe health effects, including cancer, dermatitis, and damage to the liver and kidneys.[1][2] These compounds should be treated as hazardous waste. The following information is provided for historical and research purposes only and does not constitute an endorsement or recommendation for the use of **magnesium chromate**. Researchers must seek safer, modern alternatives wherever possible and adhere to all local, national, and international safety regulations.

Introduction

Magnesium chromate (MgCrO_4) is a yellow, water-soluble salt historically used in industrial coatings, primarily as a corrosion inhibitor.[1] Its application falls into two main categories: as the active chemical in conversion coatings applied directly to metal surfaces and as an inhibitive pigment in primer formulations. Due to its high solubility and hazardous nature, its use as a primer pigment is less common than other chromates like strontium or zinc chromate.[7][8] The primary application for chromates in the context of magnesium alloys is in the formation of a chromate conversion coating.[9][10]

Application Notes

Primary Application: Chromate Conversion Coatings

The most significant and historically documented use of chromates with magnesium alloys is in chromate conversion coating processes. These processes do not use **magnesium chromate** as a pigment but create a protective film on the magnesium substrate through a chemical reaction in a dichromate solution.^{[9][10][11]} This film provides excellent corrosion resistance and serves as a highly effective base for subsequent paint and primer application.^{[9][12]} Military specification MIL-M-3171C describes several types of these treatments.^{[13][14]}

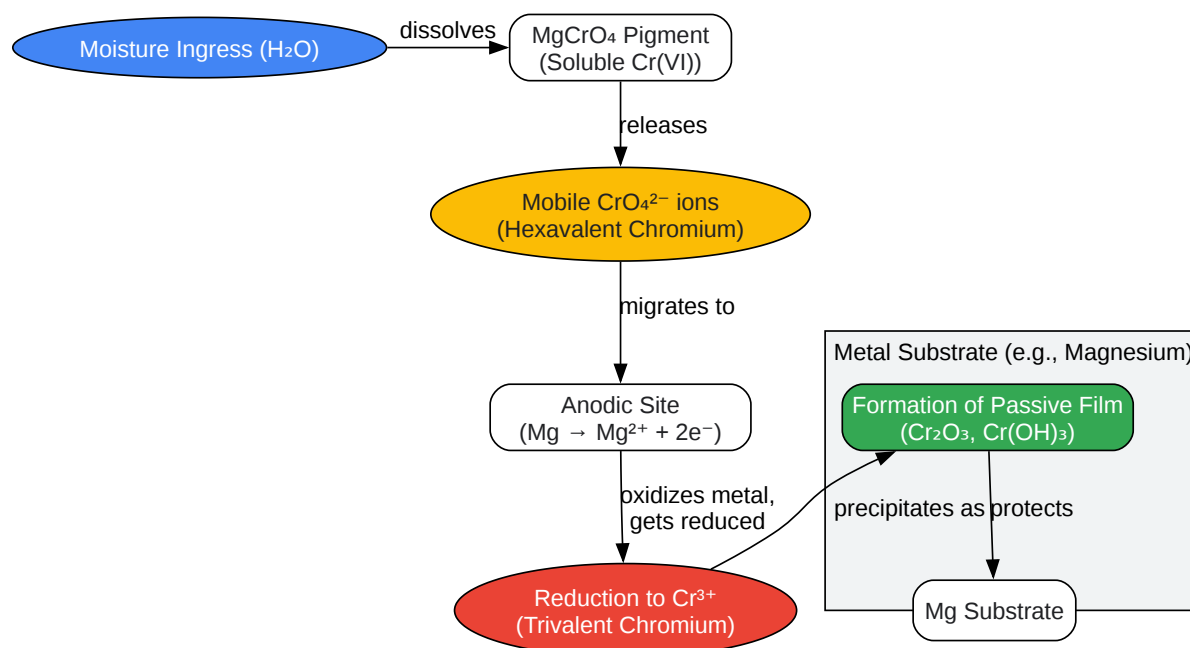
Secondary Application: Inhibitive Pigment in Primers

While less common, chromate compounds can be used as pigments in primer formulations. When moisture penetrates the coating, it slightly dissolves the chromate pigment. The dissolved chromate ions then migrate to the metal surface and form a passive, protective layer that inhibits corrosion.^[15] This "self-healing" mechanism is a key advantage of chromate-based inhibitors. Due to a lack of specific formulation data for **magnesium chromate** pigments, formulations using strontium or zinc chromate serve as historical analogues. For example, the widely used aerospace epoxy primer MIL-P-23377 contains strontium chromate as the primary corrosion inhibitor.^{[3][16]}

Mechanism of Corrosion Inhibition

The corrosion protection afforded by hexavalent chromium (Cr(VI)) is a multi-step electrochemical and chemical process.

- **Oxidation/Reduction:** Cr(VI) is a powerful oxidizing agent. When it comes into contact with a metal surface like magnesium or aluminum, it oxidizes the metal.^[17]
- **Film Formation:** In this process, the hexavalent chromium is reduced to trivalent chromium (Cr(III)), which is much less soluble. This Cr(III) precipitates on the metal surface as a complex, gel-like film of chromium hydroxide (Cr(OH)₃) and chromium oxide (Cr₂O₃).^[17]
- **Self-Healing:** The conversion coating traps a reservoir of mobile, soluble Cr(VI) ions within its structure. If the coating is scratched or damaged, these ions migrate to the exposed metal, re-passivating the surface and "healing" the defect.^[17]



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Mechanism of Chromate Corrosion Inhibition.

Experimental Protocols

Disclaimer: These protocols are provided for informational purposes only, reflecting historical industrial and military processes. Handling of chromate-containing solutions requires extensive personal protective equipment (PPE), engineering controls (e.g., fume hoods), and specialized waste disposal procedures.

Protocol 1: Chromate Conversion Coating for Magnesium Alloys (Based on MIL-M-3171C Type III - "Dichromate Treatment")

This process, also known as "Dow 7," is used to create a protective coating on magnesium alloys.[10][18]

A. Materials and Solutions:

- Alkaline Cleaner: 50 g/L Sodium hydroxide, 10 g/L Trisodium orthophosphate.
- Acid Pickle/Cleaner: 180 g/L Chromic acid, 40 g/L Ferric nitrate, 4.5 g/L Potassium fluoride.
[19]
- Hydrofluoric Acid Dip: 20% by volume Hydrofluoric acid (HF) in water.
- Dichromate Solution: 120-180 g/L Sodium Dichromate, 2.5 g/L Calcium or Magnesium Fluoride.[11][18]
- Magnesium alloy parts (e.g., AZ31B).

B. Procedure:

- Solvent Degreasing: Clean parts in an ultrasonic bath with isopropyl alcohol for 10 minutes to remove oils and grease.
- Alkaline Cleaning: Immerse parts in the alkaline cleaning solution at 55-60°C for 10 minutes. Rinse thoroughly with cold water.
- Acid Cleaning (if necessary): For corroded parts, immerse in the chromic acid pickle solution for 1-15 minutes at room temperature until clean. Rinse thoroughly.
- Hydrofluoric Acid Dip: Immerse parts in the HF solution at room temperature for 5 minutes (Note: For alloy AZ31B, limit this step to 30 seconds).[11][18] Rinse thoroughly in cold water.
- Dichromate Treatment: Immerse parts in the dichromate solution, maintained at a rolling boil (98-100°C), for 30 minutes. The pH should be maintained between 4.1 and 5.6.[11][18]
- Final Rinse: Rinse thoroughly in cold water, followed by a hot water rinse to aid drying.
- Drying: Dry using conventional methods. Do not exceed 70°C, as higher temperatures can damage the coating.

Workflow for Dichromate Conversion Coating.

Protocol 2: Representative Formulation of a Chromate-Containing Epoxy Primer (Based on MIL-P-23377)

This protocol provides a representative, historical example of how an inhibitive chromate pigment would be incorporated into a two-component epoxy primer. Strontium chromate is used here as the documented example.[\[3\]](#)[\[20\]](#)

A. Components:

- Component A (Base):
 - Epoxy Resin (e.g., Bisphenol A type)
 - Inhibitive Pigment: Strontium Chromate (SrCrO_4). A historical formulation indicates the base component contains ~25% SrCrO_4 by weight.[\[20\]](#)
 - Extender Pigments (e.g., talc, silica)
 - Solvents (e.g., ketones, esters)
- Component B (Activator/Curing Agent):
 - Amine or Polyamide curing agent
 - Solvents

B. Formulation and Application Procedure:

- Pigment Dispersion (Component A): a. In a suitable mixing vessel, combine the epoxy resin and a portion of the solvents. b. Gradually add the strontium chromate and extender pigments under high-shear dispersion (e.g., using a Cowles dissolver) until a Hegman grind of 4-5 is achieved. c. Add the remaining solvents and mix until uniform.
- Mixing for Application: a. Combine Component A and Component B in the specified ratio (e.g., 3 parts base to 1 part catalyst by volume).[\[20\]](#) b. Mix thoroughly and allow for a

specified induction time (typically 15-30 minutes) as per the resin manufacturer's instructions.

- Application: a. Apply to a clean, pretreated (e.g., with a conversion coating) substrate via spraying, brushing, or rolling. b. Target a dry film thickness typical for aerospace primers (e.g., 15-25 μm).
- Curing: Allow the coating to cure at ambient or elevated temperatures according to the technical data sheet for the specific epoxy system used.

Quantitative Data

The performance of chromate conversion coatings has been compared with non-chromated alternatives. The data below illustrates the significant improvement in corrosion resistance provided by a conversion coating compared to an untreated alloy.

Surface Treatment on Mg Alloy (AZ92A-T6)	Corrosion Rate (mils per year)	Performance Notes
Uncoated (Bare Alloy)	682.0	Showed significant corrosion after 4 hours of salt spray. [21]
Hexavalent Chromate Conversion Coating	10.84	Showed some white corrosion and pitting after 4 hours of salt spray. [21]
Non-Chromated Conversion Coating (CHEMEON)	1.53	Showed relatively less corrosion than the chromate-treated sample. [21]

Table 1: Comparative corrosion rates for different surface treatments on magnesium alloy, measured via potentiodynamic studies in 5% NaCl solution. Data sourced from a study on CHEMEON coatings.[\[21\]](#)

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